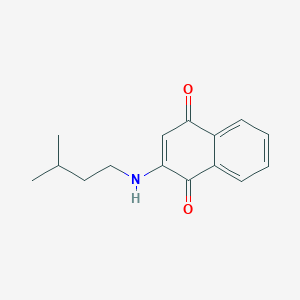

2-(Isopentylamino)naphthalene-1,4-dione

Description

Properties

IUPAC Name |

2-(3-methylbutylamino)naphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-10(2)7-8-16-13-9-14(17)11-5-3-4-6-12(11)15(13)18/h3-6,9-10,16H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOBMWCZCWALTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC1=CC(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1607447-79-9 | |

| Record name | 2-((3-Methylbutyl)amino)-1,4-naphthalenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1607447799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NT-102 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL92X4LP4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Isopentylamino)naphthalene-1,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(isopentylamino)naphthalene-1,4-dione, a derivative of the privileged 1,4-naphthoquinone scaffold. This class of compounds is of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antifungal, and antiparasitic properties. This document outlines the primary synthetic methodologies, detailed experimental protocols adapted from established procedures for analogous compounds, and key characterization data. The synthesis primarily proceeds via a Michael addition of isopentylamine to 1,4-naphthoquinone. All quantitative data is summarized for clarity, and a logical workflow of the synthesis is provided.

Introduction

Naphthoquinones are a class of organic compounds derived from naphthalene. The 1,4-naphthoquinone core is a prominent structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The introduction of an amino substituent at the C-2 position of the naphthoquinone ring has been shown to be a viable strategy for modulating the physicochemical and pharmacological properties of these molecules. 2-(Isopentylamino)naphthalene-1,4-dione, in particular, is a subject of interest for its potential applications in drug discovery and development. This guide details the synthetic pathway to obtain this target compound.

Synthetic Pathways

The synthesis of 2-(alkylamino)naphthalene-1,4-diones is predominantly achieved through two main routes:

-

Michael Addition: The conjugate addition of a primary amine to the activated double bond of 1,4-naphthoquinone. This is a widely used and efficient method for the formation of a carbon-nitrogen bond at the C-2 position.

-

Reaction with Lawsone: The reaction of 2-hydroxy-1,4-naphthoquinone (lawsone) with a primary amine. This reaction also yields the corresponding 2-amino-1,4-naphthoquinone derivative.

This guide will focus on the Michael addition approach, as it is a direct and well-documented method for the synthesis of similar compounds.

Experimental Protocol: Michael Addition

The following protocol is an adapted general procedure for the synthesis of 2-(alkylamino)naphthalene-1,4-diones via a Michael addition reaction.[1]

3.1. Materials and Reagents

-

1,4-Naphthoquinone

-

Isopentylamine (3-methylbutan-1-amine)

-

Ethanol

-

Ceric(III) chloride heptahydrate (CeCl₃·7H₂O) or Ferric(III) chloride (FeCl₃)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

3.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

3.3. Reaction Procedure

-

Preparation: In a round-bottom flask, dissolve 1,4-naphthoquinone (1.0 mmol) in ethanol (10 mL).

-

Catalyst Addition: To the solution, add a catalytic amount of a Lewis acid, such as CeCl₃·7H₂O (0.1 mmol) or FeCl₃ (0.1 mmol).[1]

-

Stirring: Stir the reaction mixture at room temperature for at least 60 minutes.

-

Amine Addition: Slowly add a solution of isopentylamine (1.0 mmol) in ethanol (10 mL) to the reaction mixture.

-

Reaction: Equip the flask with a reflux condenser and allow the mixture to react at room temperature. The reaction time can vary from 4 to 72 hours, depending on the specific reactants.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

-

Characterization: Characterize the purified 2-(isopentylamino)naphthalene-1,4-dione by spectroscopic methods (NMR, IR, Mass Spectrometry) and determine its melting point.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Reagents

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 1,4-Naphthoquinone | C₁₀H₆O₂ | 158.15 | Yellow solid |

| Isopentylamine | C₅H₁₃N | 87.16 | Colorless liquid |

Table 2: Characterization Data for 2-(Isopentylamino)naphthalene-1,4-dione

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₇NO₂ | [2] |

| Molecular Weight | 243.30 g/mol | [2] |

| Purity (HPLC) | ≥98% | [2] |

| Melting Point | 101 - 103 °C | [2] |

| Mass Spec (MH+) | 244.2 | [2] |

| UV λ max | 232.00 nm, 271.00 nm | [2] |

Mandatory Visualizations

Diagram 1: Synthetic Pathway via Michael Addition

Caption: Michael addition of isopentylamine to 1,4-naphthoquinone.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of 2-(isopentylamino)naphthalene-1,4-dione can be effectively achieved through a Michael addition reaction between 1,4-naphthoquinone and isopentylamine. This method is straightforward and utilizes readily available starting materials and reagents. The provided protocol, adapted from established procedures for analogous compounds, offers a reliable pathway for the preparation of the target molecule for further research and development in areas such as medicinal chemistry and materials science. The characterization data presented serves as a benchmark for confirming the identity and purity of the synthesized compound.

References

An In-depth Technical Guide to 2-(Isopentylamino)naphthalene-1,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-(Isopentylamino)naphthalene-1,4-dione. This naphthoquinone derivative, a vitamin K analog, has demonstrated notable anticonvulsant properties, suggesting its potential as a lead compound in the development of novel therapeutics for neurological disorders. This document details its known physicochemical characteristics, provides hypothetical experimental protocols for its synthesis and property determination, and explores its proposed mechanism of action through the modulation of mitochondrial bioenergetics.

Physicochemical Properties

The known and estimated physicochemical properties of 2-(Isopentylamino)naphthalene-1,4-dione are summarized in Table 1. While experimental data for some properties are available, others, such as the boiling point and pKa, are estimated based on structurally similar compounds.

Table 1: Physicochemical Properties of 2-(Isopentylamino)naphthalene-1,4-dione

| Property | Value | Source |

| IUPAC Name | 2-((3-methylbutyl)amino)naphthalene-1,4-dione | --- |

| Molecular Formula | C₁₅H₁₇NO₂ | --INVALID-LINK-- |

| Molecular Weight | 243.30 g/mol | --INVALID-LINK-- |

| Melting Point | 101 - 103 °C | --INVALID-LINK-- |

| Boiling Point | > 300 °C (Predicted) | Estimated based on related structures |

| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 20 mg/mLDMSO:PBS (pH 7.2) (1:2): 0.33 mg/mL | --INVALID-LINK-- |

| pKa | 8-9 (Predicted) | Estimated based on the amino group |

| logP | 3.5 (Calculated) | --INVALID-LINK-- |

| Appearance | Crystalline solid | --INVALID-LINK-- |

| CAS Number | 1607447-79-9 | --INVALID-LINK-- |

Experimental Protocols

This section outlines detailed methodologies for the synthesis of 2-(Isopentylamino)naphthalene-1,4-dione and the determination of its key physicochemical properties.

Synthesis of 2-(Isopentylamino)naphthalene-1,4-dione

The synthesis of 2-(alkylamino)-1,4-naphthoquinones is typically achieved through a nucleophilic substitution reaction between 1,4-naphthoquinone and the corresponding amine. The following protocol is a generalized procedure adapted for the synthesis of the title compound.

Materials:

-

1,4-Naphthoquinone

-

Isopentylamine (3-methyl-1-butylamine)

-

Ethanol (absolute)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 1,4-naphthoquinone (1.0 equivalent) in absolute ethanol.

-

Add isopentylamine (1.1 equivalents) to the solution.

-

Add a catalytic amount of a base such as triethylamine or potassium carbonate to the reaction mixture.

-

Stir the reaction mixture at room temperature for 18-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield the pure 2-(Isopentylamino)naphthalene-1,4-dione.

-

The structure and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Melting Point

The melting point is determined using a standard capillary melting point apparatus.

Procedure:

-

A small amount of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded as the melting point range.

Determination of Boiling Point (Thiele Tube Method)

For solid compounds with high melting points, the boiling point is often determined under reduced pressure to prevent decomposition. However, a general atmospheric pressure method using a Thiele tube is described below.

Procedure:

-

A small amount of the compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of pKa (pH-metric/UV-Visible Spectrophotometric Titration)

The pKa of the amino group can be determined by a pH-metric or a hybrid pH-metric/UV-visible spectrophotometric titration.

Procedure:

-

A solution of the compound is prepared in a suitable solvent mixture (e.g., water-ethanol).

-

The solution is acidified with a standard acid (e.g., HCl).

-

The solution is then titrated with a standard base (e.g., NaOH) in small increments.

-

After each addition of base, the pH of the solution is recorded using a calibrated pH meter. For the spectrophotometric method, the UV-Vis spectrum is also recorded.

-

A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the midpoint of the buffer region of the titration curve. In the spectrophotometric method, the change in absorbance at a specific wavelength is plotted against pH, and the pKa is determined from the inflection point of the resulting sigmoidal curve.

Biological Activity and Signaling Pathway

2-(Isopentylamino)naphthalene-1,4-dione is a synthetic analog of vitamin K. Studies on similar vitamin K analogs have revealed their potential as anticonvulsant agents.[1][2][3] The proposed mechanism of action involves the modulation of mitochondrial function, which is often impaired in neurological disorders such as epilepsy.[2][4][5]

These vitamin K analogs are thought to enhance mitochondrial respiration and increase the production of adenosine triphosphate (ATP).[1][4] This bioenergetic boost may help to stabilize neuronal membranes and counteract the hyperexcitability that leads to seizures. The naphthoquinone moiety is believed to play a crucial role in this process by participating in the mitochondrial electron transport chain.

Caption: Proposed mechanism of anticonvulsant action.

Conclusion

2-(Isopentylamino)naphthalene-1,4-dione presents a promising scaffold for the development of novel anticonvulsant therapies. Its role as a vitamin K analog and its potential to modulate mitochondrial bioenergetics offer a distinct mechanism of action compared to many existing antiepileptic drugs. Further research is warranted to fully elucidate its molecular targets, optimize its pharmacokinetic profile, and validate its therapeutic efficacy and safety in preclinical and clinical settings. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of this and related naphthoquinone derivatives.

References

- 1. Novel Vitamin K analogues suppress seizures in zebrafish and mouse models of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. Discovery of the first Vitamin K analog as a potential treatment of pharmacoresistant seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Mechanistic Landscape of 2-Aminonaphthoquinone Derivatives in Oncology: A Technical Overview

Disclaimer: This document provides a comprehensive overview of the proposed mechanisms of action for the broader class of 2-amino-1,4-naphthoquinone derivatives as potential anti-cancer agents. Direct research on the specific compound, 2-(isopentylamino)naphthalene-1,4-dione, is not extensively available in the public domain. The information presented herein is synthesized from studies on structurally related analogues and should be interpreted as a potential, rather than a confirmed, mechanism for the specified compound.

Introduction

Naphthalene-1,4-diones, a class of organic compounds, are widely recognized for their diverse pharmacological properties, including potent anti-cancer activity.[1][2] Their mechanism of action is multifaceted, often involving the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways crucial for cancer cell survival and proliferation.[3] This technical guide delves into the core mechanisms of action attributed to 2-amino-naphthalene-1,4-dione derivatives, providing insights for researchers, scientists, and professionals in drug development.

Core Mechanisms of Anti-Cancer Activity

The anti-neoplastic effects of 2-amino-1,4-naphthoquinone derivatives are primarily attributed to two interconnected cellular events: the induction of oxidative stress and the subsequent activation of apoptotic pathways.

Induction of Oxidative Stress

A fundamental mechanism of action for many quinone-based compounds is their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS). This process is believed to be a key initiator of their cytotoxic effects against cancer cells.[3] The overproduction of ROS disrupts the cellular redox balance, leading to oxidative damage of essential biomolecules such as DNA, lipids, and proteins, ultimately triggering programmed cell death.[4]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical pathway through which 2-amino-1,4-naphthoquinone derivatives exert their anti-cancer effects.[4][5] This process is often initiated by the ROS-induced cellular stress and involves a cascade of molecular events:

-

Mitochondrial Pathway: A significant number of naphthoquinone derivatives trigger the intrinsic pathway of apoptosis. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[6]

-

Caspase Activation: The released cytochrome c activates a cascade of caspases, which are cysteine proteases that execute the apoptotic process by cleaving key cellular substrates.[5]

-

Modulation of Bcl-2 Family Proteins: The activity of pro-apoptotic (e.g., Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is often modulated by these compounds, further promoting the apoptotic cascade.[5]

Modulation of Cellular Signaling Pathways

Beyond the direct induction of apoptosis, 2-amino-1,4-naphthoquinone derivatives have been shown to interfere with several critical signaling pathways that are often dysregulated in cancer.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway plays a crucial role in cell proliferation, differentiation, and survival. Certain naphthoquinone derivatives have been observed to modulate this pathway by:

-

Activating JNK and p38 MAPK: The activation of c-Jun N-terminal kinase (JNK) and p38 MAPK is associated with the induction of apoptosis in response to cellular stress.[5][6]

-

Inhibiting ERK: Conversely, the inhibition of the extracellular signal-regulated kinase (ERK), which is typically involved in cell survival and proliferation, has also been reported.[5][6]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Downregulation of this pathway by certain naphthoquinone derivatives has been shown to contribute to their anti-cancer activity.[4]

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes tumor growth and survival. Some 1,4-naphthoquinone analogues have been identified as inhibitors of STAT3 dimerization, representing another potential mechanism for their anti-cancer effects.[1]

Quantitative Data on Naphthoquinone Analogues

While specific data for 2-(isopentylamino)naphthalene-1,4-dione is unavailable, the following table summarizes the in-vitro cytotoxic activity (IC50 values) of various other 1,4-naphthoquinone derivatives against different cancer cell lines. This provides a comparative perspective on the potency of this class of compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| PD9 | DU-145 (Prostate) | 1-3 | [1] |

| MDA-MB-231 (Breast) | 1-3 | [1] | |

| HT-29 (Colon) | 1-3 | [1] | |

| PD10 | DU-145 (Prostate) | 1-3 | [1] |

| MDA-MB-231 (Breast) | 1-3 | [1] | |

| HT-29 (Colon) | 1-3 | [1] | |

| PD11 | DU-145 (Prostate) | 1-3 | [1] |

| MDA-MB-231 (Breast) | 1-3 | [1] | |

| HT-29 (Colon) | 1-3 | [1] | |

| PD13 | DU-145 (Prostate) | 1-3 | [1] |

| MDA-MB-231 (Breast) | 1-3 | [1] | |

| HT-29 (Colon) | 1-3 | [1] | |

| PD14 | DU-145 (Prostate) | 1-3 | [1] |

| MDA-MB-231 (Breast) | 1-3 | [1] | |

| HT-29 (Colon) | 1-3 | [1] | |

| PD15 | DU-145 (Prostate) | 1-3 | [1] |

| MDA-MB-231 (Breast) | 1-3 | [1] | |

| HT-29 (Colon) | 1-3 | [1] | |

| Compound 6b | MCF-7 (Breast) | 47.99 | [7] |

| Compound 7b | MCF-7 (Breast) | 5.4 | [7] |

| Compound 13 | MCF-7 (Breast) | 5.4 - 47.99 | [7] |

| Compound 14 | MCF-7 (Breast) | 5.4 - 47.99 | [7] |

| Compound 15 | MCF-7 (Breast) | 5.4 - 47.99 | [7] |

| Compound 44 | HEC1A (Endometrial) | 6.4 | [8][9] |

Experimental Protocols

The following is a generalized protocol for assessing the in-vitro cytotoxicity of 2-amino-1,4-naphthoquinone derivatives, based on methodologies cited in the literature.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, PC3)[7]

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). A positive control such as doxorubicin is often included.[7]

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the anti-cancer activity of 2-amino-1,4-naphthoquinone derivatives.

References

- 1. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Selective Pro-Apoptotic Activity of Novel 3,3'-(Aryl/Alkyl-Methylene)Bis(2-Hydroxynaphthalene-1,4-Dione) Derivatives on Human Cancer Cells via the Induction Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naphtho[1,2-b]furan-4,5-dione induces apoptosis and S-phase arrest of MDA-MB-231 cells through JNK and ERK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The compound 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via reactive oxygen species-regulated mitogen-activated protein kinase, protein kinase B, and signal transducer and activator of transcription 3 signaling in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

biological activity of 2-aminonaphthalene-1,4-dione derivatives.

An In-Depth Technical Guide on the Biological Activity of 2-Aminonaphthalene-1,4-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a vast array of chemical scaffolds. Among these, the 1,4-naphthoquinone core structure has emerged as a privileged pharmacophore, present in numerous natural and synthetic compounds with significant biological activities. This technical guide focuses on a specific, highly promising subclass: 2-aminonaphthalene-1,4-dione derivatives. These compounds, characterized by a naphthalene ring system with carbonyl groups at the 1 and 4 positions and an amino group at the 2-position, have demonstrated a remarkable breadth of pharmacological effects, positioning them as attractive candidates for further drug development.

This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 2-aminonaphthalene-1,4-dione derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of the current state of research in this field.

Biological Activities and Quantitative Data

2-Aminonaphthalene-1,4-dione and its derivatives exhibit a wide spectrum of biological activities, making them a focal point of interest in medicinal chemistry.[1] The amino substitution on the naphthoquinone ring is crucial, as it often enhances the biological potency and allows for diverse synthetic modifications.[1]

Anticancer Activity

The most extensively studied property of these derivatives is their potent cytotoxic activity against various cancer cell lines.[1][2] Many of these compounds induce apoptosis (programmed cell death) in cancer cells, a primary mechanism for their anticancer effect.[3][4]

Table 1: Cytotoxic Activity of 2-Aminonaphthalene-1,4-dione Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione (BH10) | HEC1A | 10.22 | [5] |

| Compound 44 (imidazole derivative of BH10) | HEC1A | 6.4 | [5][6] |

| 2-bromo-3-(benzylamino)naphthalene-1,4-dione (9 ) | HEC1A | 4.16 | [5] |

| 2-bromo-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione (10 ) | HEC1A | 1.24 | [5] |

| Benzoacridine-5,6-dione derivative (7b ) | MCF-7 | 5.4 | [2] |

| MMZ-45AA | BxPC-3 (24h) | 30.15 ± 9.39 | [3] |

| MMZ-140C | HT-29 (24h) | 31.78 ± 3.93 | [3] |

| 2-Amino-1,4-naphthoquinone-benzamide (5e ) | MDA-MB-231 | 0.4 | [4] |

| 2-Amino-1,4-naphthoquinone-benzamide (5l ) | MDA-MB-231 | 0.4 | [4] |

Antimicrobial and Antimycobacterial Activity

Derivatives of 2-aminonaphthalene-1,4-dione have shown significant efficacy against a range of bacterial and fungal pathogens, including multi-drug resistant strains.[1][7][8][9] Their activity extends to inhibiting biofilm formation, a critical factor in chronic infections and antibiotic resistance.[1]

Table 2: Antimicrobial and Antimycobacterial Activity of Naphthalene-1,4-dione Derivatives

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Various Naphthalene-1,4-dione derivatives | Staphylococcus aureus | 7.8 - 500 | [8] |

| Compound 7 | Mycobacterium tuberculosis H37Rv | 3.13 | [7][10] |

| Compound 8 | Mycobacterium tuberculosis H37Rv | 3.13 | [7][10] |

| Compound 10 | Mycobacterium tuberculosis H37Rv | 3.13 | [7][10] |

| Compound 22 | Mycobacterium tuberculosis H37Rv | 6.25 | [7] |

| Compound 26 | Mycobacterium tuberculosis H37Rv | 6.25 | [7] |

Anti-inflammatory Effects

Select derivatives have been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[1] This suggests their potential application in treating various inflammatory conditions. The mechanism may involve the modulation of specific enzymes or cellular receptors involved in inflammatory pathways.[1]

Mechanisms of Action

The diverse biological activities of 2-aminonaphthalene-1,4-dione derivatives are attributed to multiple mechanisms of action.

-

Induction of Apoptosis: A primary anticancer mechanism involves the induction of apoptosis. This is often confirmed through morphological changes and cell cycle analysis, which shows an increase in the sub-G1 cell population, indicative of apoptotic bodies.[4] Some derivatives up-regulate the expression of pro-apoptotic proteins like caspase-3 and caspase-7.[11]

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety can accept electrons to form radical anions, which then generate reactive oxygen species (ROS).[7] This oxidative stress can lead to cellular damage and death, particularly in cancer cells which often have a compromised antioxidant defense system.

-

Targeting Cancer Metabolism (Warburg Effect): Some derivatives, like the compound BH10, have been shown to disrupt the Warburg effect, a metabolic hallmark of cancer cells.[5][12] By altering glucose metabolism and increasing the cellular oxygen consumption rate, these compounds can selectively induce necrosis in cancer cells.[5] A potential target in this pathway is the Kelch-like ECH-associated protein 1 (Keap1).[5][6]

-

Enzyme Inhibition: Certain derivatives have been identified as inhibitors of specific enzymes. For instance, some have shown to be potent inhibitors of aromatase, an enzyme involved in estrogen biosynthesis, which is a target in hormone-dependent breast cancer.[11]

Below is a diagram illustrating a proposed mechanism for anticancer activity.

Experimental Protocols

This section provides an overview of the standard methodologies used in the synthesis and biological evaluation of 2-aminonaphthalene-1,4-dione derivatives.

General Synthesis of 2-Amino-1,4-naphthoquinone Derivatives

A common and versatile method for synthesizing these derivatives is through nucleophilic substitution reactions.

-

Starting Materials: 1,4-Naphthoquinone or a halogen-substituted derivative (e.g., 2,3-dichloro-1,4-naphthoquinone) is used as the electrophile. A primary or secondary amine serves as the nucleophile.

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent such as ethanol or dimethylformamide (DMF). A base like triethylamine (Et3N) or potassium carbonate (K2CO3) may be added to facilitate the reaction.[12]

-

Procedure: The 1,4-naphthoquinone starting material is dissolved in the solvent. The amine and base are then added, and the mixture is stirred, often at room temperature or elevated temperatures (e.g., 80°C), for a period ranging from a few hours to 24 hours.[4]

-

Purification: After the reaction is complete, the product is typically isolated by filtration or extraction. Further purification is achieved through techniques like recrystallization or column chromatography.

-

Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).[13]

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized derivatives (typically in a series of dilutions) for a specified period (e.g., 24, 48, or 72 hours). A negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug like cisplatin or doxorubicin) are included.[3][4]

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared.

-

Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes with no compound) and negative (medium only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[8]

Apoptosis Detection by Hoechst 33258 Staining

Hoechst staining is used to visualize nuclear changes characteristic of apoptosis.

-

Cell Treatment: Cells are grown on coverslips and treated with the test compound at its IC50 concentration for a defined period.

-

Fixation: The cells are washed with phosphate-buffered saline (PBS) and then fixed with a solution like paraformaldehyde.

-

Staining: The fixed cells are washed again and then stained with Hoechst 33258 solution in the dark.

-

Visualization: After a final wash, the coverslips are mounted on slides. The nuclear morphology is observed using a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei, which appear as brightly stained bodies, in contrast to the uniformly stained nuclei of healthy cells.[4]

Conclusion and Future Directions

The 2-aminonaphthalene-1,4-dione scaffold is a versatile and potent platform for the development of new therapeutic agents. The extensive research highlighted in this guide demonstrates significant activity in oncology and infectious diseases. The ease of synthesis and the ability to readily modify the core structure allow for the generation of large libraries of compounds for screening and optimization.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the scaffold are needed to delineate the key structural features required for potency and selectivity against different biological targets.

-

Mechanism of Action Elucidation: While several mechanisms have been proposed, further studies are required to pinpoint the precise molecular targets for the most promising derivatives.

-

In Vivo Efficacy and Toxicology: Compounds that demonstrate high in vitro potency and selectivity must be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.

-

Development of Drug Delivery Systems: Formulations and delivery strategies could be explored to enhance the bioavailability and targeted delivery of these compounds, potentially reducing off-target toxicity.

References

- 1. Buy 2-aminonaphthalene-1,4-dione | 2348-81-4 [smolecule.com]

- 2. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]

- 6. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. New family of antimicrobial agents derived from 1,4-naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of naphthalene-1,4-dione derivatives as potent antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]

- 12. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide: Characterization of CAS No. 1607447-79-9

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical characterization, biological activity, and therapeutic potential of the compound identified by CAS number 1607447-79-9. This molecule, chemically known as 2-(Isopentylamino)naphthalene-1,4-dione, is a novel vitamin K analogue that has demonstrated significant promise as a potential treatment for pharmacoresistant epilepsy.[1][2][3] Preclinical studies have shown its efficacy in established seizure models, coupled with a favorable safety and pharmacokinetic profile.[2][3] The primary mechanism of action is hypothesized to be linked to the enhancement of mitochondrial bioenergetics, specifically by increasing ATP production.[1] This guide consolidates the available quantitative data, details key experimental methodologies, and provides visual representations of its proposed mechanism and experimental evaluation.

Chemical and Physical Properties

2-(Isopentylamino)naphthalene-1,4-dione is a synthetic derivative of naphthalene-1,4-dione.[4] Its core structure is a naphthoquinone moiety, which is also the fundamental chemical feature of vitamin K.[1]

| Property | Value | Reference |

| CAS Number | 1607447-79-9 | [4] |

| IUPAC Name | 2-[(3-methylbutyl)amino]naphthalene-1,4-dione | [4] |

| Synonyms | 2-(Isopentylamino)naphthalene-1,4-dione, Compound 3d | [1][2][3] |

| Molecular Formula | C₁₅H₁₇NO₂ | [4] |

| Molecular Weight | 243.30 g/mol | [4] |

| Physical State | Crystalline solid | [4] |

| Melting Point | 101 - 103 ºC | [4] |

Biological Activity and Therapeutic Potential

The primary therapeutic potential of 2-(Isopentylamino)naphthalene-1,4-dione lies in its anticonvulsant properties, particularly for seizures that are resistant to current medications.[2][3]

Anticonvulsant Efficacy

The compound has been evaluated in several well-established rodent models of epilepsy, demonstrating broad-spectrum anti-seizure activity.[2][3]

| Assay | Species | Efficacy Metric | Value (mg/kg) | Reference |

| Pentylenetetrazole (PTZ)-Induced Seizures | Mouse | ED₅₀ | 349.2 | [2][3] |

| Maximal Electroshock (MES) Seizure | Mouse | ED₅₀ | 108.1 | [2][3] |

| 6 Hz Psychomotor Seizure (32 mA) | Mouse | ED₅₀ | 152.7 | [2][3] |

| 6 Hz Psychomotor Seizure (44 mA) | Mouse | ED₅₀ | 263.7 | [2][3] |

| Corneal Kindled Mouse Model | Mouse | Protection | Full Protection Reported | [2][3] |

Neurotoxicity

The neurotoxicity of the compound was assessed using the rotarod test in mice, which evaluates motor coordination. Limited motor toxicity was observed.[2][3]

| Assay | Species | Metric | Value (mg/kg) | Reference |

| Rotarod Test | Mouse | TD₅₀ | > 200 | [2][3] |

Protective Index

The protective index (PI) is the ratio of neurotoxicity (TD₅₀) to anticonvulsant efficacy (ED₅₀) and is a measure of the therapeutic window of a compound.

| Seizure Model | Protective Index (TD₅₀/ED₅₀) |

| MES Seizure | > 1.85 |

| 6 Hz (32 mA) Seizure | > 1.31 |

Pharmacokinetics

Pharmacokinetic studies have indicated that 2-(Isopentylamino)naphthalene-1,4-dione has favorable properties for a central nervous system drug.[2][3]

| Parameter | Value | Reference |

| Brain/Plasma Concentration Ratio | Reported as "excellent permeability into the brain" | [2][3] |

Mechanism of Action: Mitochondrial Bioenergetics

The proposed mechanism of action for 2-(Isopentylamino)naphthalene-1,4-dione is centered on its role as a vitamin K analogue and its ability to enhance mitochondrial function.[1] Epilepsy is associated with high energy demand in the brain, and mitochondrial dysfunction can contribute to seizure susceptibility. By increasing ATP production, this compound may help to restore metabolic homeostasis and neuronal stability.[1] It is hypothesized that, similar to other naphthoquinones, it may interact with the mitochondrial electron transport chain, potentially at Complex I, to improve the efficiency of oxidative phosphorylation.[5]

Caption: Hypothesized signaling pathway for 2-(Isopentylamino)naphthalene-1,4-dione.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of 2-(Isopentylamino)naphthalene-1,4-dione.

Synthesis of 2-(Isopentylamino)naphthalene-1,4-dione

A general procedure for the synthesis of 2-amino-1,4-naphthoquinones involves the nucleophilic substitution of a leaving group on the naphthoquinone ring with an amine.[6]

-

Starting Materials: 2-chloro-1,4-naphthoquinone, isopentylamine, a suitable base (e.g., triethylamine or potassium carbonate), and an organic solvent (e.g., ethanol or diethyl ether).

-

Procedure:

-

Dissolve 2-chloro-1,4-naphthoquinone in the chosen organic solvent.

-

Add the base to the solution.

-

Slowly add isopentylamine to the reaction mixture at room temperature.

-

Stir the reaction mixture for 18-72 hours.

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Collection - Discovery of the First Vitamin K Analogue as a Potential Treatment of Pharmacoresistant Seizures - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. A New Quinone-Based Inhibitor of Mitochondrial Complex I in D-Conformation, Producing Invasion Reduction and Sensitization to Venetoclax in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-(Isopentylamino)naphthalene-1,4-dione: A Novel Vitamin K Analog for Pharmacoresistant Seizures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a chronic neurological disorder affecting millions worldwide, with a significant portion of patients exhibiting resistance to currently available antiseizure drugs. This underscores the urgent need for novel therapeutic agents with alternative mechanisms of action. Recent research has identified 2-(isopentylamino)naphthalene-1,4-dione, a synthetic analog of vitamin K, as a promising candidate for the treatment of pharmacoresistant seizures. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, biological activity, and putative mechanism of action, to support further research and development efforts in the field of neurology and drug discovery.

Chemical and Physical Properties

2-(Isopentylamino)naphthalene-1,4-dione , also known as 2-(3-methylbutylamino)naphthalene-1,4-dione, is a derivative of menadione (Vitamin K3).

| Property | Value |

| CAS Number | 1607447-79-9 |

| Molecular Formula | C₁₅H₁₇NO₂ |

| Molecular Weight | 243.30 g/mol |

| Appearance | Crystalline solid |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 20 mg/ml, DMSO:PBS (pH 7.2) (1:2): 0.33 mg/ml |

Synthesis

The synthesis of 2-(isopentylamino)naphthalene-1,4-dione typically involves the nucleophilic substitution of a suitable leaving group on the naphthalene-1,4-dione core with isopentylamine. A general synthetic approach is the reaction of 1,4-naphthoquinone with isopentylamine in an appropriate solvent.

General Experimental Protocol for the Synthesis of 2-Amino-1,4-naphthoquinones:

A common method for the synthesis of 2-amino-1,4-naphthoquinone derivatives is through a Michael addition reaction. Typically, 1,4-naphthoquinone is dissolved in a suitable solvent, such as ethanol. The corresponding amine, in this case, isopentylamine, is then added to the solution. The reaction can be facilitated by the presence of a base, such as triethylamine or potassium carbonate, to accelerate the reaction.[1] The reaction mixture is typically stirred at room temperature for a period ranging from 18 to 72 hours.[2] Following the reaction, the mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated, and the final product is purified using column chromatography.[3]

Another approach involves a mechanochemical solvent-free synthesis, where 1,4-naphthoquinone, the amine, and a base like sodium acetate are ground together, often with a solid auxiliary like silica.[4] This method offers a more environmentally friendly alternative to traditional solvent-based syntheses.

Biological Activity: Anticonvulsant Properties

2-(Isopentylamino)naphthalene-1,4-dione has demonstrated significant anticonvulsant activity in well-established rodent models of epilepsy. The compound, identified as compound 3d in the pivotal study by Li et al. (2020), shows full protection in a model of pharmacoresistant seizures.[5][6]

Quantitative Anticonvulsant Data

The following table summarizes the median effective dose (ED₅₀) of 2-(isopentylamino)naphthalene-1,4-dione in various mouse seizure models.

| Seizure Model | Stimulus/Agent | ED₅₀ (mg/kg) | Reference |

| Maximal Electroshock (MES) | Electrical Stimulation | 108.1 | [7] |

| Pentylenetetrazole (PTZ) | Pentylenetetrazole | 349.2 | [7] |

| 6 Hz Psychomotor Seizure | 32 mA Electrical Stimulation | 152.7 | [7] |

| 6 Hz Psychomotor Seizure | 44 mA Electrical Stimulation | 263.7 | [7] |

Experimental Protocols for Anticonvulsant Screening

The anticonvulsant activity of 2-(isopentylamino)naphthalene-1,4-dione was evaluated using standardized preclinical models.

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.[8]

-

Animal Preparation: Male ICR-CD-1 mice are commonly used. Animals are acclimated to the laboratory environment before testing.[8]

-

Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is included.

-

Seizure Induction: At the time of peak effect of the drug, a supramaximal electrical stimulus (e.g., 50-60 Hz, 25-50 mA for 0.2 seconds in mice) is delivered through corneal or auricular electrodes.[7][8] A drop of anesthetic ophthalmic solution is applied to the eyes before placing corneal electrodes.[8]

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[8]

-

Data Analysis: The percentage of protected animals at each dose is recorded, and the ED₅₀ is calculated using statistical methods like probit analysis.

Pentylenetetrazole (PTZ)-Induced Seizure Test

This model is used to screen for compounds that can raise the seizure threshold and are potentially effective against absence seizures.[9]

-

Animal Preparation: Male CF-1 or C57BL/6 mice are typically used.

-

Drug Administration: The test compound is administered at various doses prior to PTZ injection.

-

Seizure Induction: A convulsant dose of pentylenetetrazole (e.g., 60-100 mg/kg) is administered subcutaneously (s.c.) or intraperitoneally (i.p.).[10]

-

Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

-

Endpoint: The primary endpoint is the failure to observe a clonic seizure.

-

Data Analysis: The ED₅₀ is determined as the dose that protects 50% of the animals from the seizure endpoint.

Hz Psychomotor Seizure Test

This model is considered a model of therapy-resistant partial seizures.[6]

-

Animal Preparation: Male CF-1 mice are commonly used.

-

Drug Administration: The test compound is administered at various doses.

-

Seizure Induction: A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus of a specific current intensity (e.g., 32 mA or 44 mA) is delivered via corneal electrodes.[6] A topical anesthetic is applied to the eyes prior to electrode placement.[6]

-

Observation: Following the stimulus, animals are observed for a defined period (e.g., 1-2 minutes) for characteristic seizure behaviors, which include a "stunned" posture, forelimb clonus, and twitching of the vibrissae.[6][11]

-

Endpoint: An animal is considered protected if it does not display these seizure behaviors.[6]

-

Data Analysis: The ED₅₀ is calculated based on the percentage of protected animals at each dose level.

Proposed Mechanism of Action and Signaling Pathways

The anticonvulsant mechanism of 2-(isopentylamino)naphthalene-1,4-dione is believed to be linked to the modulation of mitochondrial bioenergetics, a novel approach for seizure treatment.[12] Naphthoquinones, the core structure of this compound, are known to interact with the mitochondrial electron transport chain.[13]

Research on vitamin K analogs suggests that they can enhance mitochondrial function, leading to increased ATP production.[14] This is significant as mitochondrial dysfunction and energy deficits in brain cells are implicated in the pathophysiology of epilepsy.[15]

One proposed signaling pathway involves the PINK1/Parkin-mediated mitophagy and mitochondrial biogenesis . Vitamin K2 has been shown to regulate this pathway, which is crucial for mitochondrial quality control. It can promote the clearance of damaged mitochondria (mitophagy) and stimulate the generation of new, healthy mitochondria (biogenesis).[16] This is achieved through the modulation of key proteins such as PINK1, Parkin, PGC-1α, NRF1, and TFAM.[16]

Below are diagrams illustrating the experimental workflow for anticonvulsant drug development and the proposed signaling pathway.

Conclusion and Future Directions

2-(Isopentylamino)naphthalene-1,4-dione represents a promising new avenue for the development of antiepileptic drugs, particularly for patients with pharmacoresistant epilepsy. Its unique mechanism of action, targeting mitochondrial bioenergetics, distinguishes it from many existing therapies that primarily target ion channels or neurotransmitter systems.

Future research should focus on several key areas:

-

Detailed Mechanism of Action Studies: Elucidating the precise molecular targets within the mitochondria and the downstream signaling events will be crucial for optimizing drug design and understanding potential off-target effects.

-

Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive studies are needed to fully characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its metabolites, and to establish a clear relationship between dose, exposure, and efficacy.

-

Long-term Efficacy and Safety Studies: Chronic administration studies in animal models of epilepsy are necessary to evaluate the long-term efficacy and potential for adverse effects.

-

Exploration of Analogs: The synthesis and evaluation of additional analogs of 2-(isopentylamino)naphthalene-1,4-dione could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

The development of this novel vitamin K analog offers hope for a new class of antiseizure medications that could significantly improve the quality of life for individuals with difficult-to-treat epilepsy.

References

- 1. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

- 2. researchgate.net [researchgate.net]

- 3. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanochemical Synthesis of 2‑Amino-1,4-naphthoquinones and Telescopic Synthesis of Lawsone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Factors influencing the acute pentylenetetrazole‐induced seizure paradigm and a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. benchchem.com [benchchem.com]

- 9. meliordiscovery.com [meliordiscovery.com]

- 10. 2024.sci-hub.ru [2024.sci-hub.ru]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. Could new Vitamin K compound lead to new epilepsy medication? | Epilepsy Ireland [epilepsy.ie]

- 13. Relationship between inhibition of mitochondrial respiration by naphthoquinones, their antitumor activity, and their redox potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Vitamin K analogs suppress seizures in zebrafish and mouse models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. Vitamin K2 Modulates Mitochondrial Dysfunction Induced by 6-Hydroxydopamine in SH-SY5Y Cells via Mitochondrial Quality-Control Loop [mdpi.com]

The Structure-Activity Relationship of Naphthoquinones: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Naphthoquinones, a class of organic compounds derived from naphthalene, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide delves into the core principles of their structure-activity relationships (SAR), providing a comprehensive overview of how chemical modifications to the naphthoquinone scaffold influence their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Anticancer Activity of Naphthoquinones

The anticancer potential of naphthoquinones is one of the most extensively studied areas. The core 1,4-naphthoquinone structure is a crucial pharmacophore, and substitutions at various positions on the bicyclic ring system significantly modulate cytotoxic activity. Key mechanisms of action include the generation of reactive oxygen species (ROS), inhibition of topoisomerase, and modulation of critical signaling pathways.[1][2]

Quantitative Structure-Activity Relationship (QSAR) Data

Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating the structural requirements for the anticancer activity of naphthoquinone derivatives.[3][4] These studies correlate the chemical structure of the compounds with their biological activity, typically expressed as the half-maximal inhibitory concentration (IC50).

Table 1: Anticancer Activity of Substituted 1,4-Naphthoquinones

| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1,4-Naphthoquinone | - | DU-145 (Prostate) | >10 | [5] |

| MDA-MB-231 (Breast) | >10 | [5] | ||

| HT-29 (Colon) | >10 | [5] | ||

| Juglone | 5-hydroxy-1,4-naphthoquinone | MCF-7 (Breast) | 8.5 | [6][7] |

| SK-BR-3 (Breast) | 10.2 | [6][7] | ||

| MDA-MB-468 (Breast) | 7.9 | [6][7] | ||

| MDA-MB-231 (Breast) | 9.1 | [6][7] | ||

| Plumbagin | 5-hydroxy-2-methyl-1,4-naphthoquinone | DU-145 (Prostate) | 5.2 | [5] |

| MDA-MB-231 (Breast) | 4.8 | [5] | ||

| HT-29 (Colon) | 6.1 | [5] | ||

| Alkannin | 5,8-dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)naphthalene-1,2-dione | MCF-7 (Breast) | 1.2 | [6][7] |

| SK-BR-3 (Breast) | 2.5 | [6][7] | ||

| MDA-MB-468 (Breast) | 1.8 | [6][7] | ||

| MDA-MB-231 (Breast) | 2.1 | [6][7] | ||

| PD9 | 2-(3,4,5-trimethoxyphenylamino)-1,4-naphthoquinone | DU-145 (Prostate) | 1.5 | [5] |

| MDA-MB-231 (Breast) | 1.2 | [5] | ||

| HT-29 (Colon) | 1.8 | [5] | ||

| PD18 | 2-(4-(dimethylamino)phenylamino)-1,4-naphthoquinone | DU-145 (Prostate) | 2.1 | [5] |

| MDA-MB-231 (Breast) | 1.9 | [5] | ||

| HT-29 (Colon) | 2.5 | [5] |

Key Signaling Pathways in Anticancer Activity

Naphthoquinones exert their anticancer effects by modulating several critical signaling pathways, often leading to apoptosis (programmed cell death).

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the naphthoquinone derivatives and a vehicle control. Incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay is used to identify inhibitors of STAT3 dimerization, a critical step in its activation.[5]

Protocol:

-

Reagent Preparation: Prepare a reaction buffer containing STAT3 protein and a fluorescently labeled STAT3-binding peptide.

-

Compound Addition: Add the test naphthoquinone compounds to the wells of a microplate.

-

Reaction Initiation: Add the STAT3 and fluorescent peptide mixture to the wells and incubate at room temperature.

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization using a suitable plate reader. An inhibitor will prevent the binding of the fluorescent peptide to STAT3, resulting in a decrease in polarization.

-

Data Analysis: Determine the inhibitory activity of the compounds.

Antimicrobial Activity of Naphthoquinones

Naphthoquinones also exhibit significant activity against a broad spectrum of microorganisms, including bacteria and fungi.[11][12][13] Their mechanism of antimicrobial action is often attributed to their ability to generate ROS, leading to oxidative stress and cellular damage.[14]

Quantitative Data on Antimicrobial Activity

Table 2: Antibacterial Activity of Naphthoquinone Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 5-amino-8-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | 30-60 | [12][13] |

| Staphylococcus intermedius | 30-60 | [12] | |

| Staphylococcus epidermidis | 30-60 | [12] | |

| Naphthazarin | Staphylococcus aureus | 60-125 | [12][13] |

| 5-acetamido-8-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | 60-125 | [12][13] |

| 2,3-diamino-1,4-naphthoquinone | Staphylococcus aureus | 60-125 | [12][13] |

| Juglone | Staphylococcus aureus | ≤ 0.125 µmol/L | [14] |

| 5,8-dimethoxy-1,4-naphthoquinone | Staphylococcus aureus | ≤ 0.125 µmol/L | [14] |

| 7-methyl-5-acetoxy-1,4-naphthoquinone | Staphylococcus aureus | ≤ 0.125 µmol/L | [14] |

Experimental Protocols

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15][16][17][18]

Protocol:

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of the naphthoquinone compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

This is a qualitative method to assess the antimicrobial activity of a compound.[15][16][18]

Protocol:

-

Plate Preparation: Prepare an agar plate uniformly inoculated with the test microorganism.

-

Disk Application: Apply sterile paper disks impregnated with a known concentration of the naphthoquinone compound onto the agar surface.

-

Incubation: Incubate the plate under appropriate conditions.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of no bacterial growth around the disk. The size of the zone is indicative of the compound's antimicrobial activity.

Anti-inflammatory Activity of Naphthoquinones

Several naphthoquinone derivatives have demonstrated potent anti-inflammatory properties.[19][20][21] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and cytokines.

Quantitative Data on Anti-inflammatory Activity

Table 3: Anti-inflammatory Activity of Naphthoquinone Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Compound 9 (a 1,4-naphthoquinone derivative) | NO production in LPS-induced RAW 264.7 cells | 1.7 | [20][21] |

| Indomethacin (Positive Control) | NO production in LPS-induced RAW 264.7 cells | 26.3 | [20][21] |

| 2-substituted aliphatic and aromatic 1,4-naphthoquinone derivatives (124a and 124b) | Neutrophil superoxide anion formation | 0.6 | [19] |

Signaling Pathway in Anti-inflammatory Action

Experimental Protocols

This assay measures the inhibition of nitric oxide (NO) production, a key inflammatory mediator.[20][21]

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of the naphthoquinone derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

-

Griess Assay: After 24 hours, collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.

This technique is used to detect the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[22]

Protocol:

-

Cell Lysis: Lyse the treated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Synthesis of Naphthoquinone Derivatives

The synthesis of novel naphthoquinone derivatives is crucial for exploring their therapeutic potential. Various synthetic strategies have been developed to introduce diverse functional groups onto the naphthoquinone scaffold.[23][24][25][26][27]

Common synthetic approaches include nucleophilic substitution reactions on halogenated naphthoquinones and Friedel-Crafts alkylation to introduce side chains.[24][27] The choice of synthetic route depends on the desired substitution pattern and the nature of the functional groups to be introduced.

Conclusion

The structure-activity relationships of naphthoquinones are a rich and complex field of study with significant implications for drug discovery. The cytotoxic, antimicrobial, and anti-inflammatory activities of these compounds are highly dependent on the nature and position of substituents on the naphthoquinone core. The data and protocols presented in this guide provide a foundational understanding for the rational design and development of novel naphthoquinone-based therapeutics. Further exploration of QSAR models, elucidation of detailed mechanisms of action, and innovative synthetic strategies will continue to drive the advancement of this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIP (QSAR) MODELING OF 2-X-5,8-DIMETHOXY-1,4-NAPHTHOQUINONES AGAINST L1210 CELLS | Semantic Scholar [semanticscholar.org]

- 4. brieflands.com [brieflands.com]

- 5. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]

- 7. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 9. Video: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]

- 10. m.youtube.com [m.youtube.com]

- 11. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro antimicrobial activity of a new series of 1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 26. A review on the synthesis and application of naphthoquinone-based drugs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 27. mdpi.com [mdpi.com]

2-(Isopentylamino)naphthalene-1,4-dione as a Vitamin K Analogue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(isopentylamino)naphthalene-1,4-dione, a synthetic analogue of vitamin K. While structurally related to the naphthoquinone family, its primary characterized activity to date is as a potent anticonvulsant. This document details its synthesis, known biological effects, and the broader context of its classification as a vitamin K analogue. It explores potential mechanisms of action, drawing parallels with other 2-substituted-1,4-naphthoquinones, and outlines detailed experimental protocols for its synthesis and for assessing its biological activities, including its potential role within the vitamin K cycle. The guide is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this compound and its derivatives.

Introduction

Vitamin K is a group of fat-soluble vitamins essential for the post-translational modification of proteins involved in blood coagulation, bone metabolism, and other physiological processes.[1] The core chemical structure of vitamin K is a 2-methyl-1,4-naphthoquinone ring.[2] A wide array of synthetic and naturally occurring naphthoquinone derivatives have been investigated for their diverse biological activities, including anticancer, antifungal, and neuroprotective effects.[3][4]

2-(Isopentylamino)naphthalene-1,4-dione, also known as 2-(3-methylbutyl)amino-1,4-naphthoquinone, is a synthetic naphthoquinone that has been identified as a vitamin K analogue.[4] Its primary reported biological activity is as an anticonvulsant, demonstrating efficacy in preclinical models of pharmacoresistant seizures.[4] While its structural similarity to vitamin K is clear, its functional relationship to the canonical vitamin K cycle, which governs blood coagulation, is not yet fully elucidated. This guide will synthesize the available information on this compound and provide a framework for its further investigation.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 2-[(3-methylbutyl)amino]naphthalene-1,4-dione | |

| Synonyms | 2-(Isopentylamino)naphthalene-1,4-dione | [4] |

| CAS Number | 1607447-79-9 | |

| Molecular Formula | C₁₅H₁₇NO₂ | [4] |

| Molecular Weight | 243.3 g/mol | [4] |

| Appearance | Crystalline solid | |

| Melting Point | 101 - 103 °C |

Biological Activity and Quantitative Data

The most well-documented biological effect of 2-(isopentylamino)naphthalene-1,4-dione is its anticonvulsant activity. The following table summarizes the quantitative data from preclinical studies in mice.

| Seizure Model | Stimulus | Efficacy (ED₅₀) | Reference |

| Pentylenetetrazole (PTZ)-induced spasms | Subcutaneous PTZ | 349.2 mg/kg | [4] |

| Maximal Electroshock (MES)-induced tonic hindlimb extension | 108.1 mg/kg | [4] | |

| 6 Hz Psychomotor Seizure Test | 32 mA | 152.7 mg/kg | [4] |

| 6 Hz Psychomotor Seizure Test | 44 mA | 263.7 mg/kg | [4] |

Synthesis and Experimental Protocols

Synthesis of 2-(Isopentylamino)naphthalene-1,4-dione

The synthesis of 2-(isopentylamino)naphthalene-1,4-dione can be achieved through a nucleophilic substitution reaction between 2-bromo-1,4-naphthoquinone and isopentylamine.[4]

General Procedure:

-

Dissolve 2-bromo-1,4-naphthoquinone in a suitable solvent such as absolute ethanol.

-

Add an excess of isopentylamine to the solution.

-

Stir the reaction mixture at room temperature for a designated period (e.g., 10 minutes to several hours).[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane to yield the desired product.[3][4]

In Vitro Vitamin K-Dependent Carboxylation Assay

To assess the compound's ability to act as a cofactor for the vitamin K-dependent enzyme γ-glutamyl carboxylase (GGCX), an in vitro carboxylation assay can be performed. This protocol is adapted from studies on other vitamin K analogues.[5]

Methodology:

-

Cell Culture: Culture human osteosarcoma cells (e.g., MG63) in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Treatment: Seed the cells in multi-well plates and allow them to adhere. Treat the cells with varying concentrations of 2-(isopentylamino)naphthalene-1,4-dione or a known vitamin K analogue (e.g., menaquinone-4) as a positive control for 48-72 hours.

-

Osteocalcin Measurement: Collect the cell culture supernatant. The amount of carboxylated osteocalcin, a marker of GGCX activity, can be quantified using a specific enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Compare the levels of carboxylated osteocalcin in treated cells to untreated controls to determine the compound's effect on GGCX activity.

In Vivo Prothrombin Time (PT) Assay

To evaluate the compound's effect on blood coagulation in a physiological setting, a prothrombin time (PT) assay in a vitamin K-deficient animal model can be conducted.[5]

Methodology:

-

Animal Model: Induce vitamin K deficiency in rats by feeding them a vitamin K-deficient diet for a specified period (e.g., 2-3 weeks).

-

Treatment: Administer 2-(isopentylamino)naphthalene-1,4-dione orally or via injection to the vitamin K-deficient rats. Include a control group receiving vehicle only and a positive control group receiving a known vitamin K supplement.

-

Blood Collection: Collect blood samples from the animals at various time points post-treatment.

-

PT Measurement: Prepare plasma from the blood samples and measure the prothrombin time using a coagulometer. The results are often expressed as the International Normalized Ratio (INR).[6]

-

Data Analysis: Compare the PT/INR values of the treated group to the control groups to assess the compound's ability to restore normal coagulation.

Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

To determine if the compound acts as an antagonist of the vitamin K cycle, its inhibitory effect on VKOR can be measured. A cell-based assay provides a physiologically relevant system.[7]

Methodology:

-

Cell Line: Utilize a human cell line (e.g., HEK293T) that co-expresses a vitamin K-dependent protein (e.g., Factor IX) and the VKORC1 enzyme.

-

Treatment: Treat the cells with a range of concentrations of 2-(isopentylamino)naphthalene-1,4-dione. Include a known VKOR inhibitor like warfarin as a positive control.

-

Assay: After incubation, measure the activity of the secreted vitamin K-dependent protein (e.g., Factor IX activity) from the cell culture medium. This activity serves as a surrogate marker for VKOR function.

-